Methyl 4-amino-3-(propylamino)benzoate
Overview
Description
Methyl 4-amino-3-(propylamino)benzoate is an organic compound with the molecular formula C11H16N2O2 It is a derivative of benzoic acid and features both amino and propylamino functional groups
Mechanism of Action
Target of Action
Methyl 4-amino-3-(propylamino)benzoate is a type of local anesthetic . The primary targets of this compound are the sodium ion (Na+) channels on the nerve membrane . These channels play a crucial role in the conduction of nerve impulses, which are essential for sensation and pain perception .
Mode of Action
This compound acts by binding to specific parts of the sodium ion (Na+) channel on the nerve membrane . It affects the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . This results in a loss of local sensation without affecting consciousness, which is convenient for local surgery and treatment .
Result of Action
The result of the action of this compound is the temporary loss of sensation in the area where it is applied . This is achieved without affecting consciousness, making it useful for local surgeries and treatments .
Biochemical Analysis
Biochemical Properties
It is known that aromatic compounds like this can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can be complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .
Cellular Effects
Aromatic compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-3-(propylamino)benzoate typically involves a multi-step process. One common method includes the alkylation of 4-amino-3-nitrobenzoic acid, followed by reduction and esterification. The reaction conditions often require specific reagents and catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters, such as temperature and pressure, are crucial to optimize the production efficiency and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3-(propylamino)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can replace the amino or propylamino groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines.
Scientific Research Applications
Methyl 4-amino-3-(propylamino)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme interactions and protein binding due to its functional groups.
Medicine: Research into its potential as a local anesthetic or other therapeutic agents is ongoing.
Industry: It is utilized in the production of dyes, pharmaceuticals, and other chemical products.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-4-(propylamino)benzoate
- Methyl 4-(aminomethyl)benzoate
- Methyl 4-aminobenzoate
Uniqueness
Methyl 4-amino-3-(propylamino)benzoate is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This makes it particularly useful in certain applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
methyl 4-amino-3-(propylamino)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-3-6-13-10-7-8(11(14)15-2)4-5-9(10)12/h4-5,7,13H,3,6,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCULDLVWJNWLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=CC(=C1)C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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